Cas no 2089310-92-7 (4-Bromo-7-methoxyquinoline-6-carboxamide)

4-Bromo-7-methoxyquinoline-6-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-Bromo-7-methoxyquinoline-6-carboxamide
-
- インチ: 1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
- InChIKey: QNHTXXWMMSHSKO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C2C=C(C(C(N)=O)=CC2=1)OC
計算された属性
- せいみつぶんしりょう: 279.98474 g/mol
- どういたいしつりょう: 279.98474 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ぶんしりょう: 281.10
- トポロジー分子極性表面積: 65.2
4-Bromo-7-methoxyquinoline-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442150-0.5g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 0.5g |
$1599.0 | 2025-03-11 | |
Enamine | EN300-7442150-2.5g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 2.5g |
$4019.0 | 2025-03-11 | |
Enamine | EN300-7442150-0.05g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 0.05g |
$545.0 | 2025-03-11 | |
Enamine | EN300-7442150-0.25g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 0.25g |
$1015.0 | 2025-03-11 | |
Aaron | AR028IL8-250mg |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95% | 250mg |
$1421.00 | 2025-02-16 | |
Aaron | AR028IL8-50mg |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95% | 50mg |
$775.00 | 2025-02-16 | |
Enamine | EN300-7442150-5.0g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 5.0g |
$5949.0 | 2025-03-11 | |
Enamine | EN300-7442150-10.0g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95.0% | 10.0g |
$8819.0 | 2025-03-11 | |
Aaron | AR028IL8-5g |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95% | 5g |
$8205.00 | 2023-12-15 | |
Aaron | AR028IL8-100mg |
4-bromo-7-methoxyquinoline-6-carboxamide |
2089310-92-7 | 95% | 100mg |
$1004.00 | 2025-02-16 |
4-Bromo-7-methoxyquinoline-6-carboxamide 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
4-Bromo-7-methoxyquinoline-6-carboxamideに関する追加情報
Professional Introduction to 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS No. 2089310-92-7)
4-Bromo-7-methoxyquinoline-6-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural properties and potential biological activities. This compound, identified by the CAS number 2089310-92-7, belongs to the quinoline family, which is well-documented for its role in the development of various therapeutic agents. The presence of both bromine and methoxy substituents in its molecular framework enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The< strong>4-bromo and 7-methoxy functional groups in 4-Bromo-7-methoxyquinoline-6-carboxamide contribute to its unique electronic and steric characteristics, which are crucial for its interaction with biological targets. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The carboxamide group at the 6-position adds another layer of functionality, enabling further derivatization into more complex molecules with enhanced pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with improved efficacy and reduced side effects. The< strong>6-carboxamide moiety in 4-Bromo-7-methoxyquinoline-6-carboxamide serves as a versatile handle for medicinal chemists to explore new analogs. This has led to the discovery of several promising candidates that exhibit potent activity against various diseases, including infectious diseases and cancer.
The< strong>CAS number 2089310-92-7 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patents. Researchers often rely on such identifiers to ensure accuracy and consistency when referencing specific chemical entities in their studies. The< strong>Bromo-substituted quinoline scaffold is particularly interesting because bromine can participate in various chemical reactions, including cross-coupling reactions, which are widely used in drug synthesis.
The< strong>methoxy group in 4-Bromo-7-methoxyquinoline-6-carboxamide not only influences the electronic properties of the molecule but also plays a role in its solubility and metabolic stability. These factors are critical when designing drugs intended for oral administration or other routes of delivery. Additionally, the< strong>carboxamide group can be further functionalized to introduce additional pharmacophores, thereby expanding the potential therapeutic applications of this compound.
Newer studies have highlighted the importance of quinoline derivatives in addressing emerging health challenges. For instance, recent research has demonstrated the efficacy of certain quinoline-based compounds in inhibiting viral replication, particularly in the context of antiviral drug development. The structural features of 4-Bromo-7-methoxyquinoline-6-carboxamide, including its bromo and methoxy substituents, make it a promising candidate for further investigation in this area.
The synthesis of< strong>4-Bromo-7-methoxyquinoline-6-carboxamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the bromo and methoxy groups efficiently. These methods not only enhance the synthetic pathways but also improve the overall quality of the final product.
In conclusion, 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS No. 2089310-92-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its versatility as a chemical scaffold makes it an attractive candidate for further research and development. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges through innovative drug design.
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